Hexahydro Trandolapril Hexahydro Trandolapril
Brand Name: Vulcanchem
CAS No.:
VCID: VC0201682
InChI:
SMILES:
Molecular Formula: C₂₄H₄₀N₂O₅
Molecular Weight: 436.58

Hexahydro Trandolapril

CAS No.:

Cat. No.: VC0201682

Molecular Formula: C₂₄H₄₀N₂O₅

Molecular Weight: 436.58

* For research use only. Not for human or veterinary use.

Hexahydro Trandolapril -

Specification

Molecular Formula C₂₄H₄₀N₂O₅
Molecular Weight 436.58

Introduction

Chemical Identity and Structural Characteristics

Hexahydro Trandolapril is chemically identified as (2S,3aR,7aS)-1-((S)-2-(((S)-4-Cyclohexyl-1-ethoxy-1-oxobutan-2-yl)amino)propanoyl)octahydro-1H-indole-2-carboxylic Acid . This complex molecular structure features several chiral centers and functional groups that contribute to its specific chemical behavior and relationship to the parent drug trandolapril. The compound is registered with CAS number 82962-13-8, allowing for standardized identification across scientific and regulatory contexts .

Physicochemical Properties

Hexahydro Trandolapril exhibits distinct physicochemical properties that differentiate it from trandolapril while maintaining certain structural similarities. These properties are summarized in the table below:

PropertyValue
Molecular FormulaC₂₄H₄₀N₂O₅
Molecular Weight436.58 g/mol
Physical AppearanceWhite crystalline powder
CAS Number82962-13-8
Chemical Name(2S,3aR,7aS)-1-((S)-2-(((S)-4-Cyclohexyl-1-ethoxy-1-oxobutan-2-yl)amino)propanoyl)octahydro-1H-indole-2-carboxylic Acid
ClassificationTrandolapril EP Impurity C

The molecular structure of Hexahydro Trandolapril is characterized by the presence of a cyclohexyl group instead of the phenyl group found in trandolapril, which accounts for the "hexahydro" prefix in its name . This structural variation affects the compound's polarity, solubility profile, and potentially its biological interactions compared to trandolapril.

Relationship to Trandolapril

Trandolapril is an angiotensin-converting enzyme (ACE) inhibitor prescribed for treating hypertension and certain cardiovascular conditions . As a pharmaceutical product, trandolapril must meet strict quality control standards, including the monitoring and limitation of impurities such as Hexahydro Trandolapril.

Structural Comparison

The key structural difference between Hexahydro Trandolapril and trandolapril lies in the replacement of the phenyl group with a cyclohexyl group. While trandolapril contains a 3-phenylpropyl group, Hexahydro Trandolapril features a 4-cyclohexyl-1-oxobutan-2-yl group . This substitution changes the compound's three-dimensional structure and potentially its pharmacological properties.

Pharmacological Implications

Analytical Detection and Quantification

Pharmaceutical quality control requires sensitive and specific analytical methods for detecting and quantifying impurities like Hexahydro Trandolapril in trandolapril drug formulations.

Analytical Techniques

Several analytical techniques can be employed for the detection and quantification of Hexahydro Trandolapril in pharmaceutical preparations. While the search results don't provide specific methods for this particular impurity, typical approaches for similar pharmaceutical impurities often include:

  • High-Performance Liquid Chromatography (HPLC)

  • Mass Spectrometry (MS)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

These techniques allow for the sensitive detection of Hexahydro Trandolapril, even at trace concentrations, ensuring that pharmaceutical preparations meet established quality standards.

Synthesis and Formation

The presence of Hexahydro Trandolapril as an impurity suggests it may form during the synthesis of trandolapril through side reactions or incomplete transformations. Understanding its synthetic pathway is crucial for developing strategies to minimize its formation during manufacturing.

Synthesis Pathways

The synthesis of trandolapril involves multiple steps, including the condensation of N-[1-(S)-ethoxy carbonyl-3-phenyl propyl]-L-alanine N-carboxyanhydride with trans octahydro-1H-indole-2-carboxylic acid . During this process, variations in reaction conditions or starting materials could potentially lead to the formation of Hexahydro Trandolapril as a by-product.

The condensation reaction is typically carried out in organic solvents such as dichloromethane, dichloroethane, chloroform, toluene, xylene, or organic esters, often in the presence of a base like triethylamine . Modifications to these conditions might influence the formation of impurities, including Hexahydro Trandolapril.

Regulatory Considerations

As a pharmaceutical impurity, Hexahydro Trandolapril is subject to regulatory oversight to ensure the safety and efficacy of trandolapril-containing medications.

Regulatory Guidelines

The European Pharmacopoeia (EP) explicitly identifies Hexahydro Trandolapril as "Trandolapril EP Impurity C," indicating its recognized status within regulatory frameworks . Pharmaceutical manufacturers must comply with established limits for this impurity in trandolapril drug products to meet quality standards and ensure patient safety.

Research Applications

Hexahydro Trandolapril serves important functions in pharmaceutical research beyond its classification as an impurity.

Reference Standards

As a reference standard, Hexahydro Trandolapril facilitates the development and validation of analytical methods for quality control in trandolapril manufacturing . These standards enable accurate identification and quantification of impurities, ensuring consistent product quality.

Structure-Activity Relationship Studies

The structural similarity of Hexahydro Trandolapril to trandolapril makes it potentially valuable for structure-activity relationship (SAR) studies examining how molecular modifications affect ACE inhibitor activity. Such research could contribute to the development of novel ACE inhibitors with improved pharmacological profiles.

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